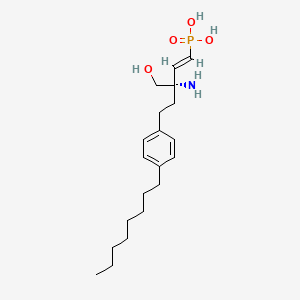
(18F)Fempa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27607364-Compound-60: is a small molecular drug developed by Bayer Schering Pharma Aktiengesellschaft. It is known for its interaction with the translocator protein (TSPO), also referred to as the peripheral-type benzodiazepine receptor . This compound has shown potential in various therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID27607364-Compound-60 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: : Industrial production of PMID27607364-Compound-60 follows Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: : PMID27607364-Compound-60 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in the reactions of PMID27607364-Compound-60 include organic solvents, oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: : The major products formed from the reactions of PMID27607364-Compound-60 include its active metabolites, which exhibit enhanced pharmacological activity and improved therapeutic efficacy .
Scientific Research Applications
Chemistry: : In chemistry, PMID27607364-Compound-60 is used as a reference compound for studying the interactions of small molecules with the translocator protein (TSPO). It serves as a model compound for developing new TSPO ligands with improved properties .
Biology: : In biological research, PMID27607364-Compound-60 is used to investigate the role of TSPO in cellular processes such as cholesterol transport, mitochondrial function, and apoptosis. It helps in understanding the molecular mechanisms underlying various diseases .
Medicine: : In medicine, PMID27607364-Compound-60 has shown potential in the treatment of anxiety disorders, epilepsy, and insomnia. It is also being explored for its neuroprotective effects and its ability to modulate immune responses .
Industry: : In the pharmaceutical industry, PMID27607364-Compound-60 is used as a lead compound for developing new drugs targeting TSPO. It serves as a benchmark for evaluating the efficacy and safety of new TSPO ligands .
Mechanism of Action
PMID27607364-Compound-60 exerts its effects by binding to the translocator protein (TSPO) located on the outer mitochondrial membrane. This binding promotes the transport of cholesterol across mitochondrial membranes, which is essential for steroid hormone biosynthesis and other cellular processes . The compound also modulates the activity of the gamma-aminobutyric acid (GABA) receptor, leading to its anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Alpidem: Another TSPO ligand used for its anxiolytic properties.
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant effects.
Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.
Uniqueness: : PMID27607364-Compound-60 is unique due to its high selectivity for the translocator protein (TSPO) and its ability to modulate multiple cellular pathways. Unlike other TSPO ligands, it exhibits a broader range of therapeutic effects, making it a promising candidate for various medical applications .
Properties
CAS No. |
1207345-42-3 |
|---|---|
Molecular Formula |
C24H25FN2O5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-[2-(4-methoxyphenoxy)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C24H25FN2O5/c1-17(28)27(16-18-15-21(30-3)10-11-23(18)31-14-12-25)22-5-4-13-26-24(22)32-20-8-6-19(29-2)7-9-20/h4-11,13,15H,12,14,16H2,1-3H3/i25-1 |
InChI Key |
WDCDJYGFOQXTQD-FNNGWQQSSA-N |
Isomeric SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(N=CC=C2)OC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(N=CC=C2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![2-[4,6-Difluoro-3-(4-hydroxyphenyl)indol-1-yl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B10834892.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)
![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![1,3-dimethyl-4-(1-methylpiperidin-4-yl)-6-(3-pyrrolidin-1-ylsulfonylanilino)-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834914.png)
![2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834927.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834933.png)
![4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)


